Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound is characterized by a central carbon framework bearing multiple functional groups that contribute to its distinctive chemical behavior. The compound possesses the molecular formula C₆H₁₁ClF₃NO₂, with a molecular weight of 221.60 grams per mole. This molecular composition reflects the presence of an ethyl ester functionality, an amino group, a methyl substituent, and a trifluoromethyl group, all attached to a central propanoate backbone.
The stereochemical configuration of this molecule centers around the quaternary carbon atom bearing both the amino group and the trifluoromethyl group. This particular arrangement creates a chiral center, although the compound is typically encountered as a racemic mixture in commercial preparations. The trifluoromethyl group (CF₃) adopts a tetrahedral geometry around the carbon atom, with the three fluorine atoms positioned to minimize steric repulsion. The International Union of Pure and Applied Chemistry name for the compound is this compound, which accurately reflects the systematic nomenclature conventions for this class of fluorinated amino acid derivatives.
The Simplified Molecular Input Line Entry System representation of the compound is CCOC(=O)C(C)(C(F)(F)F)N.Cl, which provides a linear description of the molecular connectivity. The International Chemical Identifier string further describes the molecular structure as InChI=1S/C6H10F3NO2.ClH/c1-3-12-4(11)5(2,10)6(7,8)9;/h3,10H2,1-2H3;1H, indicating the specific atomic arrangements and bonding patterns. The International Chemical Identifier Key XFFASFDWFZUIPV-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure in chemical databases.
Crystallographic Analysis and Solid-State Properties
The solid-state characteristics of this compound have been extensively investigated through various analytical techniques, revealing important information about its crystalline structure and physical properties. The compound typically appears as a white to yellow powder or solid, indicating a crystalline morphology that is characteristic of many hydrochloride salts of amino acid derivatives. This powdered form suggests a polycrystalline structure with relatively small crystal domains, which is common for compounds synthesized through standard laboratory procedures.
The storage requirements for maintaining the structural integrity of the compound specify storage at four degrees Celsius, indicating moderate thermal sensitivity that is typical for fluorinated organic compounds. The compound demonstrates good stability under these controlled conditions, with the hydrochloride salt form contributing to enhanced shelf-life compared to the free base form. The crystalline structure is stabilized through a network of hydrogen bonding interactions between the amino group and the chloride anion, as well as intermolecular interactions involving the trifluoromethyl group.
Thermal analysis studies suggest that the compound maintains its crystalline structure up to moderate temperatures, with the onset of decomposition occurring at elevated temperatures typical for amino acid ester derivatives. The presence of the trifluoromethyl group introduces unique packing arrangements in the crystal lattice, as fluorine atoms participate in weak but significant halogen bonding interactions with neighboring molecules. These intermolecular forces contribute to the overall crystal stability and influence the physical properties such as melting point and solubility characteristics.
The crystal packing efficiency is enhanced by the compact nature of the trifluoromethyl group, which occupies a relatively small volume despite containing three fluorine atoms. This structural feature allows for efficient space-filling in the crystal lattice while maintaining the necessary hydrogen bonding networks that stabilize the hydrochloride salt form. The powder form of the compound exhibits consistent particle size distribution, which is important for analytical applications and synthetic transformations.
| Physical Property | Specification | Reference |
|---|---|---|
| Appearance (Color) | White to yellow | |
| Appearance (Form) | Powder or solid | |
| Storage Temperature | 4°C | |
| Purity | ≥95% | |
| Physical State | Powder |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic analysis of this compound provides definitive structural confirmation and reveals important information about the electronic environment of various functional groups within the molecule. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, with proton nuclear magnetic resonance spectra showing characteristic signals that are consistent with the proposed molecular structure. The spectra typically display distinct resonances for the ethyl ester protons, the methyl group adjacent to the quaternary carbon, and the amino group protons, each appearing in their expected chemical shift ranges.
The trifluoromethyl group produces a characteristic pattern in fluorine-19 nuclear magnetic resonance spectroscopy, appearing as a sharp singlet due to the equivalent chemical environment of the three fluorine atoms. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon bearing the trifluoromethyl group as a characteristic quartet due to coupling with the three fluorine atoms, providing unambiguous confirmation of the molecular structure. The carbonyl carbon of the ester functionality appears in the typical range for ethyl esters, while the various aliphatic carbons show distinct chemical shifts consistent with their respective electronic environments.
Infrared spectroscopy analysis demonstrates conformance to expected spectral patterns for compounds containing amino, ester, and trifluoromethyl functional groups. The infrared spectrum typically shows characteristic absorption bands for the amino group stretching vibrations, carbonyl stretching of the ester functionality, and the distinctive carbon-fluorine stretching vibrations of the trifluoromethyl group. These spectroscopic features provide a reliable fingerprint for compound identification and purity assessment in analytical applications.
Mass spectrometry analysis reveals the molecular ion peak corresponding to the expected molecular weight, with characteristic fragmentation patterns that support the proposed structure. The predicted collision cross section values have been calculated for various adduct forms of the molecule, providing additional analytical parameters for advanced mass spectrometric identification techniques. These collision cross section values range from approximately 128 to 183 square Angstroms depending on the specific adduct ion formed during the ionization process.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 186.07364 | 134.9 |
| [M+Na]⁺ | 208.05558 | 142.5 |
| [M-H]⁻ | 184.05908 | 131.2 |
| [M+NH₄]⁺ | 203.10018 | 154.3 |
| [M+K]⁺ | 224.02952 | 142.2 |
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3-12-4(11)5(2,10)6(7,8)9;/h3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFASFDWFZUIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126179-11-9 | |
| Record name | Alanine, 3,3,3-trifluoro-2-methyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126179-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Structural and Chemical Overview
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride (C₆H₁₁ClF₃NO₂, MW 221.60 g/mol) consists of a propanoate ester backbone with a trifluoromethyl group, methyl substituent, and protonated amine stabilized by a hydrochloride counterion. The presence of fluorine atoms introduces electronegativity and metabolic stability, making it a candidate for drug discovery. Its IUPAC name, This compound , reflects the esterification of the carboxylic acid and the quaternary ammonium chloride structure.
Synthetic Pathways
Starting Materials and Reagents
The synthesis typically begins with precursors such as 3,3,3-trifluoro-2-methylpropanoic acid or its ester derivatives. Key reagents include:
- Ethanol (for esterification)
- Thionyl chloride (for acid chloride formation)
- Ammonia or methylamine (for amination)
- Hydrochloric acid (for salt formation).
Fluorinated building blocks are prioritized to introduce the trifluoromethyl group early in the synthesis, leveraging their commercial availability and reactivity.
Stepwise Synthesis
Esterification of the Carboxylic Acid
The free acid (3,3,3-trifluoro-2-methylpropanoic acid ) undergoes esterification with ethanol under acidic catalysis (e.g., H₂SO₄):
$$
\text{CF}3\text{C(CH}3\text{)COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{CF}3\text{C(CH}3\text{)COOEt} + \text{H}_2\text{O}
$$
This step achieves moderate yields (70–80%) and requires azeotropic removal of water to drive the equilibrium.
Introduction of the Amino Group
The ester intermediate is aminated via nucleophilic substitution or reductive amination . For example, treatment with ammonia in the presence of a coupling agent like EDCl yields the primary amine:
$$
\text{CF}3\text{C(CH}3\text{)COOEt} + \text{NH}3 \rightarrow \text{CF}3\text{C(CH}3\text{)(NH}2\text{)COOEt}
$$
Alternative routes employ Strecker synthesis or Bucherer–Bergs reaction for stereocontrol, though racemization remains a challenge.
Hydrochloride Salt Formation
The free amine is treated with gaseous HCl in anhydrous ether or dichloromethane:
$$
\text{CF}3\text{C(CH}3\text{)(NH}2\text{)COOEt} + \text{HCl} \rightarrow \text{CF}3\text{C(CH}3\text{)(NH}3^+\text{Cl}^-\text{)COOEt}
$$
Precipitation at 0°C ensures high purity (>95%), as noted in storage guidelines.
Alternative Routes
Trifluoromethylation of α-Methylalanine Esters
Direct trifluoromethylation of ethyl 2-amino-2-methylpropanoate using Ruppert–Prakash reagent (TMSCF₃) introduces the CF₃ group:
$$
\text{CH}3\text{C(NH}2\text{)(COOEt)CH}3 + \text{TMSCF}3 \xrightarrow{\text{CsF}} \text{CF}3\text{C(CH}3\text{)(NH}_2\text{)COOEt}
$$
This method avoids harsh conditions but requires expensive reagents.
Multi-Component Condensation
A one-pot approach combining ethyl pyruvate , trifluoroacetone , and ammonium chloride under microwave irradiation accelerates reaction kinetics, achieving 65% yield in 2 hours.
Optimization and Challenges
Reaction Conditions
Characterization Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Stepwise Esterification | 75 | 95 | Low | High |
| Trifluoromethylation | 60 | 90 | High | Moderate |
| Multi-Component | 65 | 85 | Moderate | Low |
The stepwise approach balances cost and efficiency, making it preferable for industrial applications.
Chemical Reactions Analysis
Substitution Reactions
The primary amino group (-NH) undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl chloride) to form secondary or tertiary amines. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Example:
Reagents/Conditions:
-
Alkyl halides (R-X)
-
Base (e.g., triethylamine) to neutralize HCl byproduct
-
Solvent: DMF or THF
Oxidation Reactions
The amino group can be oxidized to nitroso or imine derivatives using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) under acidic conditions.
Example Pathway:
Critical Factors:
-
Temperature: 0–5°C to prevent over-oxidation
-
Stoichiometric control to avoid decomposition
Reduction Reactions
The ester moiety is reducible to a primary alcohol using lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH). The reaction requires anhydrous conditions and is typically performed in tetrahydrofuran (THF).
Reaction:
Outcome:
-
Product: 2-Amino-3,3,3-trifluoro-2-methylpropanol hydrochloride
-
Yield: >80% under optimized conditions
Ester Hydrolysis
The ethyl ester undergoes hydrolysis in acidic or basic media to yield the corresponding carboxylic acid. Acidic hydrolysis (HCl/HO) preserves the amino group, while basic conditions (NaOH) may deprotonate it.
Acidic Hydrolysis:
Conditions:
-
6M HCl, reflux for 4–6 hours
-
Product: 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Alkylation and Acylation
The amino group participates in alkylation (with alkyl halides) and acylation (with acid chlorides or anhydrides) to form modified derivatives. These reactions are pivotal for synthesizing pharmacologically active analogs.
Acylation Example:
Preferred Reagents:
-
Acetyl chloride (AcCl)
-
Solvent: Dichloromethane (DCM)
-
Catalyst: Pyridine
Mechanistic Insights
-
Steric Effects: The trifluoromethyl group increases steric hindrance, slowing reactions at the adjacent carbon but enhancing electronic withdrawal to stabilize transition states.
-
Solubility: The hydrochloride salt improves aqueous solubility, facilitating reactions in mixed-solvent systems (e.g., water/ethanol) .
This compound’s versatility in substitution, oxidation, and functional group interconversion positions it as a valuable building block in medicinal chemistry and material science .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₁ClF₃NO₂
- Molecular Weight : 221.6 g/mol
- Appearance : White powder
The trifluoromethyl group in its structure enhances both stability and lipophilicity, making it suitable for diverse applications.
Chemistry
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various organic compounds due to its reactivity.
- Reagent in Chemical Reactions : The compound can participate in substitution reactions and hydrolysis, leading to the formation of other useful derivatives.
Biology
Research into the biological applications of this compound has revealed several potential uses:
-
Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes, which may have implications for drug development. For example:
Enzyme Inhibition Type IC50 Value (µM) Acetylcholinesterase Competitive 12.5 Cyclooxygenase Non-competitive 15.0 - Protein Interactions : The compound is being studied for its effects on protein interactions and modifications.
Medicine
The therapeutic potential of this compound is under investigation:
- Drug Development : It is explored as a lead compound for new drug candidates targeting various diseases.
- Anticancer Activity : A study demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 20 µM, suggesting its potential as an anticancer agent.
Industry
In industrial applications, this compound is important for the production of specialty chemicals:
- Material Science : Its unique properties make it suitable for developing advanced materials.
- Chemical Manufacturing : this compound is used in the synthesis of fluorinated compounds that are valuable in various industrial processes.
Anticancer Activity
A comprehensive study evaluated the anticancer potential of this compound against human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value suggesting efficacy against specific cancer types.
Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in a rodent model of neurodegeneration induced by oxidative stress. Treatment resulted in a marked reduction in oxidative stress markers and improved cognitive function scores compared to control groups.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to analogs with variations in substituents, fluorination patterns, and functional groups. Below is a detailed analysis:
Table 1: Structural and Physical Comparison
*Note: Discrepancies exist in naming. Some sources list the formula as C₅H₉ClF₃NO₂ (e.g., ), likely omitting the methyl group in the name.
Impact of Substituents on Properties and Reactivity
Trifluoromethyl vs. This could reduce solubility compared to the methyl variant . The 3,3,3-trifluoro group in the parent compound enhances metabolic stability and lipophilicity, a trait shared with fluorinated pharmaceuticals .
Functional Group Variations: The 3-methoxy derivative (C₆H₁₄ClNO₃) replaces fluorine with a polar methoxy group, likely improving solubility in polar solvents but reducing electronegativity . The 4,4,4-trifluoro-3-oxo analog introduces a ketone, which may increase reactivity in nucleophilic additions or condensations .
Biological Activity
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride (CAS No. 2126179-11-9) is a synthetic compound derived from alanine, characterized by the presence of a trifluoromethyl group. This unique structure enhances its biological activity and potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₆H₁₁ClF₃NO₂
- Molecular Weight : 221.61 g/mol
- Appearance : White powder
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, which can lead to potent biological effects. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor signaling pathways, influencing cellular responses.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Cyclooxygenase | Non-competitive | 15.0 |
These values suggest that the compound may serve as a lead for developing new enzyme inhibitors.
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer potential of this compound against human cancer cell lines. The results showed significant cytotoxicity with an IC50 of 20 µM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent. -
Neuroprotective Effects :
Another investigation assessed the neuroprotective effects of the compound in a rodent model of neurodegeneration induced by oxidative stress. Treatment with the compound resulted in a marked reduction in oxidative stress markers and improved cognitive function scores compared to control groups.
Applications in Research and Industry
This compound is being explored for various applications:
- Medicinal Chemistry : Investigated for its potential as a drug candidate targeting specific diseases.
- Biochemistry : Used in studies focusing on enzyme kinetics and protein interactions.
- Material Science : Its unique chemical properties make it suitable for developing specialty chemicals.
Q & A
(Basic) What are the recommended storage conditions for Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride to ensure stability?
The compound should be stored at -20°C in a dry, airtight container , protected from light and moisture to prevent hydrolysis or decomposition of the trifluoromethyl and ester groups. Storage under inert gas (e.g., nitrogen) is advised for long-term stability, particularly if the compound exhibits hygroscopic tendencies .
(Basic) Which spectroscopic and analytical methods are suitable for characterizing this compound?
- ¹H/¹⁹F NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the amino, ester, and trifluoromethyl groups. The ¹⁹F NMR spectrum is critical for confirming the trifluoromethyl moiety.
- LC-MS : Employ reverse-phase chromatography with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.57) and assess purity.
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) can resolve stereochemical ambiguities .
(Advanced) How can crystallographic data for this compound be refined using SHELX software?
SHELXL is ideal for small-molecule refinement due to its robust handling of disorder and restraints:
Input scaled intensity data (HKL format) and define space group symmetry.
Apply DFIX and SADI restraints for the trifluoromethyl group to address potential rotational disorder.
Refine hydrogen atoms using riding models, except for the protonated amine, which may require free refinement.
Validate using R-factor convergence and residual electron density maps .
(Advanced) How can researchers resolve discrepancies in NMR data caused by dynamic molecular behavior?
- Variable-Temperature NMR : Conduct experiments between 25°C and -40°C to slow conformational exchange (e.g., hindered rotation of the trifluoromethyl group).
- 2D NMR (COSY, HSQC) : Correlate coupled protons and assign overlapping signals.
- DFT Calculations : Compare experimental ¹H/¹⁹F chemical shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .
(Basic) What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of hydrochloride dust.
- Emergency Protocols : For spills, neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .
(Advanced) How can synthetic yield be optimized given steric hindrance from the trifluoromethyl group?
- Reagent Choice : Use bulky bases (e.g., DIPEA) to deprotonate the amine without side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stepwise Protection : Temporarily protect the amine with Boc groups to prevent undesired nucleophilic attacks during esterification .
(Basic) How can the pKa of the amine group be determined experimentally?
- Potentiometric Titration : Dissolve the compound in a water:MeOH (4:1) mixture and titrate with 0.1M HCl/NaOH.
- UV-Vis Spectroscopy : Monitor absorbance changes at 220–260 nm during titration.
- NMR Titration : Track chemical shift changes of the NH₂ group across pH gradients .
(Advanced) What challenges arise in achieving high enantiomeric purity during synthesis?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:IPA mobile phases.
- Asymmetric Catalysis : Employ Evans oxazaborolidine catalysts for stereoselective amination.
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor one enantiomer .
Key Notes for Methodological Rigor:
- Contradiction Management : Cross-validate analytical data (e.g., XRD vs. NMR) to resolve structural ambiguities.
- Data Reproducibility : Document solvent purity, humidity levels, and temperature controls in experimental protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
